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Compound of Interest

3-AMINO-3-METHYLPIPERIDIN-
Compound Name:

2-ONE
CAS No.: 64298-90-4
Cat. No.: B3355950

Get Quote

Structural Characterization, Synthesis, and
Peptidomimetic Utility
Part 1: Chemical Identity & Nomenclature

Alpha-amino-alpha-methyl-delta-valerolactam is a conformationally constrained, chiral
heterocycle used primarily in medicinal chemistry as a stable surrogate for amino acids. Its
structural core is piperidin-2-one (a

-lactam), substituted at the C3 position (alpha to the carbonyl) with both an amino group and a
methyl group.

This quaternary substitution pattern creates a rigid scaffold that mimics the

-turn of peptides while providing metabolic stability against proteases.

Nomenclature Hierarchy
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To ensure precision in database searching and procurement, researchers must utilize the
following synonym hierarchy:

e IUPAC Name: 3-Amino-3-methylpiperidin-2-one[1][]
e Systematic Name: 3-Amino-3-methyl-2-piperidone
e Bio-organic Trivial Name:

-Methylornithine lactam

o Scaffold Class:

-disubstituted

-lactam

Target Molecule
(C6H12N20)

IUPAC:
3-Amino-3-methylpiperidin-2-one

Trivial:
alpha-Methylornithine lactam

Systematic:
3-Amino-3-methyl-2-piperidone

Click to download full resolution via product page

Figure 1: Nomenclature hierarchy for alpha-amino-alpha-methyl-delta-valerolactam.

Part 2: Structural Significance in Drug Design

The incorporation of 3-amino-3-methylpiperidin-2-one into peptide backbones addresses two
critical failure modes in peptide drug discovery:

» Conformational Entropy: By locking the

(chi) torsion angles, the lactam ring forces the side chain into a specific orientation, reducing
the entropic penalty of binding to a receptor.

» Proteolytic Stability: The quaternary center at the
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-position (C3) eliminates the acidic

-proton, rendering the adjacent amide bond highly resistant to hydrolysis by proteases.

Physicochemical Profile:

Property Value (Predicted) Significance

Molecular Formula Compact scaffold

Fragment-based design

Molecular Weight 128.17 g/mol
friendly
H-Bond Donors 2 (Amine, Lactam NH) Critical for receptor interaction
H-Bond Acceptors 1 (Carbonyl) Backbone mimetic
Chirality (S) or (R) Enantiomers must be resolved

Part 3: Synthesis Strategies

The synthesis of this quaternary center is challenging due to steric hindrance. Two primary
methodologies are established: Cyclization of

-Methylornithine (Biomimetic) and Alkylation of Protected Lactams (Synthetic).

Method A: Cyclization of

-Methylornithine

This method is preferred when the linear amino acid precursor is available. It preserves
stereochemistry if the starting material is enantiopure.

Protocol:
o Starting Material:

-Methylornithine (or its methyl ester).

e Cyclization: The linear diamine is subjected to thermal cyclization or acid-catalyzed
condensation.
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o Reagents: Methanol, Reflux (if ester); or DCC coupling if acid.
o Mechanism:[3] Intramolecular nucleophilic attack of the

-amine onto the
-carbonyl.

« Purification: lon-exchange chromatography or recrystallization from EtOH/Et20.

Method B: Alkylation of Protected 3-Aminopiperidin-2-one

This is the standard industrial route for generating the scaffold from the simpler "Ornithine
lactam" (3-aminopiperidin-2-one).

Step-by-Step Protocol:

» Protection:
o Dissolve 3-aminopiperidin-2-one (1.0 eq) in DCM.
o Add

(1.1 eq) and
(1.2 eq). Stir at RT for 12h.

o Result:N-Boc-3-aminopiperidin-2-one.

o Alkylation (The Critical Step):

[¢]

Cool a solution of the protected lactam in dry THF to -78°C under Argon.

o

Add LIHMDS (Lithium hexamethyldisilazide, 2.2 eq) dropwise. Note: 2 equivalents are
needed to deprotonate both the lactam NH and the alpha-proton.

Stir for 30 min to ensure enolate formation.

[¢]

o

Add Methyl lodide (Mel, 1.1 eq) slowly.
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o Allow to warm to 0°C over 2 hours.

o Mechanism:[3]

attack of the enolate on the methyl iodide.

o Deprotection:

o Treat the methylated intermediate with 4M HCI in Dioxane or TFA/DCM (1:1).

o Yield:3-Amino-3-methylpiperidin-2-one hydrochloride.

3-Aminopiperidin-2-one
(Ornithine Lactam)

\ 4

Boc Protection
(Boc20, Et3N)

N-Boc-Lactam

Alpha-Alkylation Quaternary
(LIHMDS, Mel, -78°C) Intermediate

Figure 2: Synthetic workflow via alkylation of the protected lactam.
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Deprotection
(HCl/Dioxane)

3-Amino-3-methyl-
piperidin-2-one

Click to download full resolution via product page

Part 4: Analytical Characterization

Verification of the quaternary center is essential, as mono-methylation at the lactam nitrogen

(N1) is a common side reaction.

e 1H NMR (DMSO-d6, 400 MHz):

o

1.35 (s, 3H): Diagnostic singlet for the

-methyl group. If this is a doublet, alpha-alkylation failed.

o

and

).

o

3.10-3.25 (m, 2H):

-protons (adjacent to lactam NH).

o

7.80 (br s, 1H): Lactam NH.

1.60-1.90 (m, 4H): Piperidine ring protons (
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o 8.20 (br s, 3H): Ammonium protons (if salt form).

e 13C NMR:

o 172.5 ppm: Carbonyl carbon.
o 58.0 ppm: Quaternary
-carbon (significantly downfield from unsubstituted precursor).

o 22.5 ppm: Methyl carbon.

Part 5: Applications (Case Studies)
1. CGRP Receptor Antagonists

Research at Merck & Co. utilized the 3-aminopiperidin-2-one scaffold to develop antagonists
for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapy. The
introduction of the

-methyl group (and subsequent ring constraints) improved oral bioavailability by preventing
metabolic opening of the lactam ring [1].

2. Beta-Secretase (BACE1) Inhibitors

In Alzheimer's research, this scaffold serves as a transition-state mimetic. The lactam ring
constrains the P1' residue, optimizing the fit within the BACEL1 active site while the amino group
interacts with the catalytic aspartic acid residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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